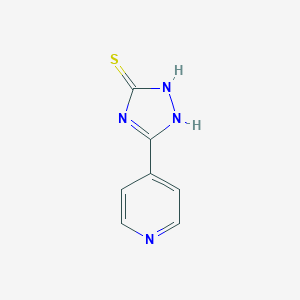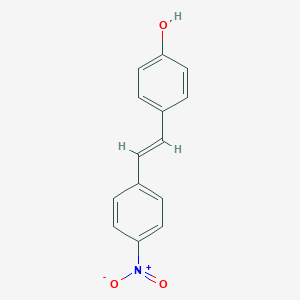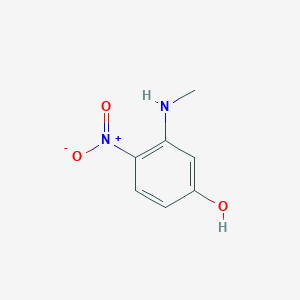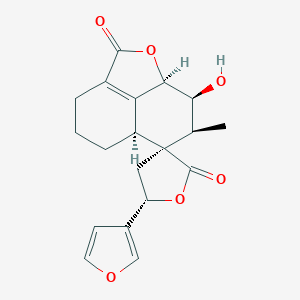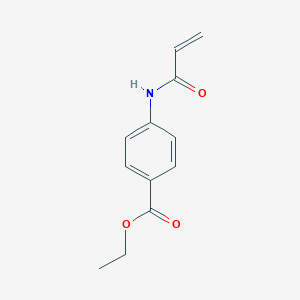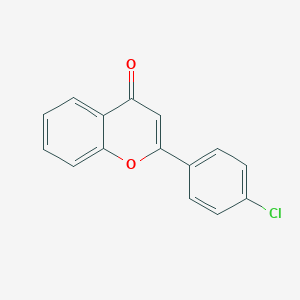
4'-Chloroflavone
説明
4’-Chloroflavone is a chemical compound with the molecular formula C15H9ClO2 . It is a type of flavone, a class of compounds known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of 4’-Chloroflavone involves a process where 2′-hydroxychalcones are dissolved in Wijs’ reagent . The reaction mixture is then heated in an oil bath at 50±2°C. The ultrasound probe is immersed directly in the reactor, and sonification is achieved at low frequencies of 20kHz .
Molecular Structure Analysis
The molecular structure of 4’-Chloroflavone consists of a phenylchromen-4-one scaffold which can be substituted with a phenyl ring at C2 or C3 to give the flavone backbone structure . The molecular weight of 4’-Chloroflavone is 256.68 g/mol .
Physical And Chemical Properties Analysis
4’-Chloroflavone has a density of 1.3±0.1 g/cm3, a boiling point of 391.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 69.1±0.3 cm3, and a polar surface area of 26 Å2 .
科学的研究の応用
Induction of Hepatic Microsomal Monooxygenases : 4'-Chloroflavone has been studied for its role in inducing hepatic microsomal monooxygenases in rats, an effect compared with other inducers like phenobarbital and 3-methylcholanthrene (Kato & Yamamoto, 1993).
Protective Effects Against Oxidative Stress : Research has evaluated the protective capacity of certain compounds against oxidative stress induced by chemicals like chlorambucil. This is relevant because compounds like 4'-Chloroflavone may have similar protective properties (Olayinka & Ore, 2014).
Hepatotoxic Effects Study : In vivo and in vitro studies have been conducted on the hepatotoxic effects of chemicals structurally similar to 4'-Chloroflavone, providing insights into its potential impact on liver health (Phornchirasilp, Desouza, & Feller, 1989).
Antibacterial and Antifungal Activities : Chloroflavones, including 4'-Chloroflavone, have been evaluated for their antibacterial and antifungal activities against various pathogens, highlighting their potential in antimicrobial applications (Rahim, Bhuiyan, Matin, & Alam, 2018).
Scientometric Review on Related Chemicals : A scientometric review has been conducted on the toxicity and mutagenicity of chemicals related to 4'-Chloroflavone, providing a broader context for understanding its impact and research trends (Zuanazzi, Ghisi, & Oliveira, 2020).
Comparative Effects as Inducers of Enzymes : Comparative studies have been done on different chloroflavone congeners, including 4'-Chloroflavone, assessing their effects as inducers of hepatic enzymes in rats (Yamamoto & Kato, 1992).
Safety And Hazards
特性
IUPAC Name |
2-(4-chlorophenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEVXCMRYKDSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146345 | |
| Record name | 4'-Chloroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloroflavone | |
CAS RN |
10420-75-4 | |
| Record name | 4′-Chloroflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10420-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloroflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010420754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Chloroflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



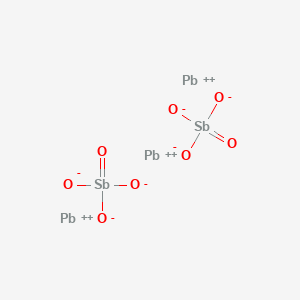
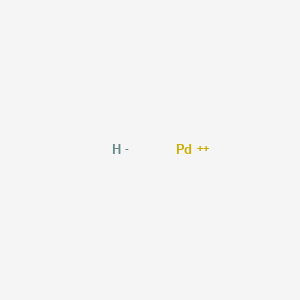
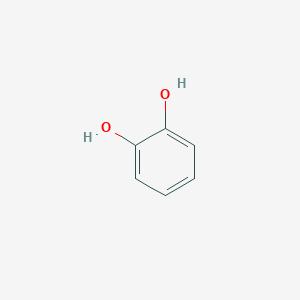
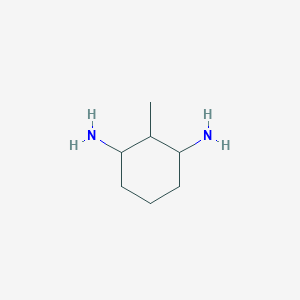

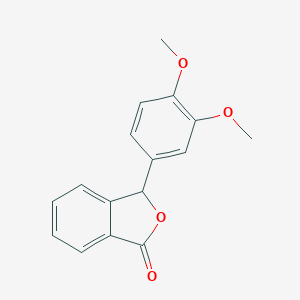
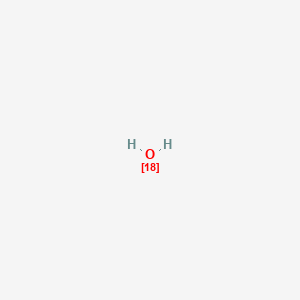
![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
